molecular formula C17H10O2 B15159523 6H-Dibenzo[c,h]chromen-6-one

6H-Dibenzo[c,h]chromen-6-one

Cat. No.: B15159523
M. Wt: 246.26 g/mol
InChI Key: LLWVLKBCZLXSNJ-UHFFFAOYSA-N
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Description

6H-Dibenzo[c,h]chromen-6-one is a polycyclic aromatic compound that belongs to the family of chromenes It is characterized by a fused ring structure consisting of two benzene rings and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6H-Dibenzo[c,h]chromen-6-one involves the use of biphenyl-2-carboxylic acid as a starting material. The synthetic route includes the following steps :

    Oxidative Cyclization: Biphenyl-2-carboxylic acid is subjected to oxidative cyclization using potassium peroxydisulfate (K2S2O8) and silver nitrate (AgNO3) as catalysts in a mixture of water and acetonitrile. The reaction is carried out at 50°C for 27 hours.

    Extraction and Purification: The reaction mixture is then extracted with dichloromethane, and the organic extracts are concentrated. The crude product is purified using silica gel chromatography to obtain this compound as a pale-yellow solid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated chromenones.

Scientific Research Applications

6H-Dibenzo[c,h]chromen-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a phosphodiesterase II inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides and thereby modulating intracellular signaling pathways . This inhibition can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.

Comparison with Similar Compounds

6H-Dibenzo[c,h]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C17H10O2/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)19-17/h1-10H

InChI Key

LLWVLKBCZLXSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C4=CC=CC=C34

Origin of Product

United States

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